molecular formula C23H26N6O2 B3004066 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2-methoxyphenyl)urea CAS No. 1396843-68-7

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2-methoxyphenyl)urea

Cat. No. B3004066
CAS RN: 1396843-68-7
M. Wt: 418.501
InChI Key: VCTFHFOVJYLRQW-UHFFFAOYSA-N
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Description

The compound 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2-methoxyphenyl)urea is a urea derivative that is likely to exhibit biological activity given the pharmacophoric elements present in its structure. Urea derivatives are known to interact with various biological targets, and the presence of a benzylpiperazine and a pyrimidinyl group suggests potential for kinase inhibition, as seen in similar compounds . The methoxyphenyl group could contribute to the compound's binding affinity and selectivity through interactions with the target protein.

Synthesis Analysis

The synthesis of such a compound would involve the coupling of a suitable benzylpiperazine-substituted pyrimidine with a methoxyphenyl urea. The synthesis route would likely require the protection of functional groups, followed by their deprotection after the coupling step. The stereochemistry at the benzylic position could be crucial, as it has been observed that differences in activity can be attributed to the stereochemistry of the benzylic center in related urea derivatives .

Molecular Structure Analysis

The molecular structure of this compound would be expected to feature multiple sites capable of hydrogen bonding, which could be essential for its biological activity. The piperazine ring could provide conformational flexibility, while the pyrimidine ring could engage in stacking interactions. The methoxy group on the phenyl ring might influence the overall conformation of the molecule and its ability to form hydrogen bonds .

Chemical Reactions Analysis

In terms of reactivity, the urea moiety is typically stable under physiological conditions. However, the presence of the benzylpiperazine and pyrimidine rings could be sites for metabolic transformations, such as oxidation or demethylation. The methoxy group might also be subject to biotransformation. These potential reactions could affect the pharmacokinetic properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The solubility could be modulated by the presence of the methoxy group and the basic piperazine ring. The compound's melting point, stability, and solubility in various solvents would be important parameters to consider during the development of this compound as a potential therapeutic agent. The crystalline structure, as determined by X-ray crystallography, would provide insights into the compound's conformation and potential for forming polymorphs .

Scientific Research Applications

Antibacterial Activity

1-(4-(4-Benzylpiperazin-1-yl)phenyl) ethanone and its derivatives, similar in structure to the compound , have demonstrated notable antibacterial activity. These compounds were synthesized using microwave irradiation and exhibited promising results against bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).

Herbicide Properties

Compounds structurally related to 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2-methoxyphenyl)urea, such as various pyrimidinylsulfonylureas, have been used effectively as herbicides. Their molecular structures and binding interactions with target sites are crucial for their herbicidal properties (Kang, Kim, Kwon, & Kim, 2015).

Pharmaceutical Synthesis

Compounds with similar chemical structures are used in pharmaceutical synthesis. For instance, the synthesis of 2-(4-(10H-substituted phenothiazine-3- yl)-6-pyrimidin-2-phenylthiol/ol/amine/thiol) pyrroles involves similar compounds and has potential applications in developing pharmaceuticals (Narule, Meshram, Santhakumari, & Shanware, 2007).

Microbial Transformation and Degradation

In an environmental context, related pyrimidinylsulfonylurea compounds undergo microbial transformation and degradation. This degradation plays a significant role in their environmental impact, particularly for herbicides like chlorimuron-ethyl (Sharma, Banerjee, & Choudhury, 2012).

Crystal Structure Analysis

The crystal structure of compounds similar to 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2-methoxyphenyl)urea has been studied, which is crucial for understanding their chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).

Antioxidant Properties

Some derivatives of pyrimidinyl and thiazolyl ureas and thioureas, related to the compound , have shown potential as antioxidants. These compounds have been synthesized and evaluated for their antioxidant activity, indicating a potential application in the development of antioxidant agents (George, Sabitha, Kumar, & Ravi, 2010).

properties

IUPAC Name

1-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-31-20-10-6-5-9-19(20)26-23(30)27-21-15-22(25-17-24-21)29-13-11-28(12-14-29)16-18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3,(H2,24,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTFHFOVJYLRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2-methoxyphenyl)urea

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